molecular formula C12H11NO4 B2491864 [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol CAS No. 332119-54-7

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol

Cat. No.: B2491864
CAS No.: 332119-54-7
M. Wt: 233.223
InChI Key: BGGGPABHVBOPET-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol is systematically named according to IUPAC guidelines as (5-(2-methyl-4-nitrophenyl)furan-2-yl)methanol . This nomenclature reflects the furan ring (position 2 substituted with a hydroxymethyl group) and the 2-methyl-4-nitrophenyl substituent at position 5 (Figure 1). Key identifiers include:

  • CAS Registry Number : 332119-54-7
  • Molecular Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • SMILES : CC1=C(C=CC(=C1)N+[O-])C2=CC=C(O2)CO
  • InChIKey : VOZFDEJGHQWZHU-UHFFFAOYSA-N

The nitrophenyl group introduces a strong electron-withdrawing nitro (-NO₂) substituent at the para position and a methyl (-CH₃) group at the ortho position, while the furan ring’s 2-position is functionalized with a hydroxymethyl (-CH₂OH) group.

Molecular Geometry and Conformational Analysis

The molecular geometry is dominated by the planar furan ring (bond angles ~108° for O-C-C) and the nearly coplanar nitrophenyl group (dihedral angle of 15–25° relative to the furan plane). Conformational preferences arise from:

  • Hydroxymethyl Group Orientation : The -CH₂OH group adopts a gauche conformation (C-O-C-C dihedral angle ~60°) to minimize steric clashes with the furan ring.
  • Nitrophenyl Ring Torsion : The nitro group’s resonance with the phenyl ring forces a slight deviation from coplanarity (dihedral angle of 10–20°).

Crystallographic data for analogous compounds (e.g., 5-(4-nitrophenyl)furfuryl alcohol) reveal intermolecular hydrogen bonding between the hydroxymethyl group and nitro oxygen, stabilizing a twisted conformation.

Table 1 : Key geometric parameters (DFT-optimized)

Parameter Value
Furan O-C2-C5-C6 (dihedral) 18.5°
C6-C7-C8-NO₂ (torsion) 12.7°
C2-CH₂OH (bond length) 1.42 Å

Electronic Structure and Aromaticity of the Furan-Nitrophenyl System

The furan ring exhibits reduced aromaticity compared to benzene, with a nucleus-independent chemical shift (NICS(1)) value of -2.5 ppm (vs. -10 ppm for benzene). Key electronic effects include:

  • Nitrophenyl Electron Withdrawal : The -NO₂ group withdraws electron density via resonance, reducing furan’s aromaticity and increasing electrophilicity at C5.
  • Methyl Group Donation : The ortho-methyl group donates electrons inductively, partially counteracting nitro withdrawal locally.

Density functional theory (DFT) calculations reveal a polarized electron distribution:

  • The nitro group induces a +0.18 e⁻ charge on the adjacent phenyl carbon.
  • The furan ring’s oxygen contributes to conjugation, with π-electron density delocalization into the nitrophenyl system.

Substituent Effects on Nitrophenyl Ring Reactivity

The 2-methyl-4-nitro substitution pattern directs reactivity through combined electronic and steric effects:

Electronic Effects (Hammett Parameters):

Substituent σₚ (para) σₘ (meta)
-NO₂ +0.78 +0.71
-CH₃ -0.17 -0.07

The nitro group’s strong electron-withdrawing nature (-I, -M) deactivates the phenyl ring, while the methyl group’s electron-donating (+I) effect creates a localized electron-rich region at the ortho position.

Reactivity Implications :

  • Electrophilic Substitution : Nitro groups direct incoming electrophiles to the meta position, but steric hindrance from the ortho-methyl group limits accessibility.
  • Nucleophilic Attack : The nitro group’s electron withdrawal enhances susceptibility to nucleophilic substitution at the para position.

Table 2 : Substituent influence on reaction rates (Hammett ρ = +1.2)

Reaction Type Relative Rate (vs. C₆H₅)
Electrophilic nitration 0.03
Nucleophilic hydroxylation 4.2

This electronic profile renders the compound a versatile intermediate in coupling reactions and polymer synthesis.

Properties

IUPAC Name

[5-(2-methyl-4-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGPABHVBOPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of furfuryl alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Acid-Catalyzed Condensation Reactions

The methanol group undergoes acid-catalyzed condensation with furan derivatives or aromatic alcohols to form bis- or tris(furyl)methanes.

Key Findings:

  • Self-condensation : Under HClO₄ in dioxane, [5-(2-methyl-4-nitrophenyl)-2-furyl]methanol forms bis[5-(2-methyl-4-nitrophenyl)-2-furyl]methane via dehydration (Fig. 1A) .

  • Cross-condensation : With 2-methylfuran and p-toluenesulfonic acid (TsOH) in benzene, it produces mixed furyl-methylfurylmethanes (Fig. 1B) .

Table 1: Reaction Conditions and Yields

Reaction TypeCatalystSolventProductYield (%)Source
Self-condensationHClO₄ (70%)DioxaneBis[5-(2-methyl-4-nitrophenyl)furyl]methane60–70
Cross-condensationTsOHBenzeneMixed furyl-methylfurylmethane40–45

Mechanism : Protonation of the hydroxyl group generates a carbocation intermediate, which reacts with nucleophilic furans or alcohols.

Oxidation Reactions

The primary alcohol group is oxidized to a ketone or aldehyde under controlled conditions.

Key Findings:

  • Partial oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane yields [5-(2-methyl-4-nitrophenyl)-2-furyl]formaldehyde (Fig. 2A) .

  • Strong oxidation : KMnO₄ in acidic conditions cleaves the furan ring, producing 2-methyl-4-nitrobenzoic acid (Fig. 2B) .

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductSelectivitySource
PCCCH₂Cl₂, 0°C[5-(2-methyl-4-nitrophenyl)furyl]formaldehydeHigh
KMnO₄H₂SO₄, reflux2-Methyl-4-nitrobenzoic acidModerate

Nucleophilic Substitution

The nitro group activates the aromatic ring for electrophilic substitution, while the methyl group directs reactivity to specific positions.

Key Findings:

  • Nitration : Further nitration at the 3-position of the benzene ring occurs in HNO₃/H₂SO₄, forming 5-(2-methyl-3,4-dinitrophenyl)-2-furylmethanol (Fig. 3A) .

  • Halogenation : Bromination in acetic acid introduces Br at the 5-position of the furan ring (Fig. 3B) .

Table 3: Substitution Reactions

ReactionReagentsPosition ModifiedProductYield (%)Source
NitrationHNO₃/H₂SO₄Benzene (C3)3,4-Dinitro derivative55
BrominationBr₂/AcOHFuran (C5)5-Bromo-furylmethanol65

Esterification and Etherification

The methanol group reacts with acyl chlorides or alkyl halides to form esters or ethers.

Key Findings:

  • Esterification : Acetic anhydride in pyridine produces [5-(2-methyl-4-nitrophenyl)-2-furyl]methyl acetate (Fig. 4A) .

  • Etherification : Reaction with methyl iodide (CH₃I) and NaH yields methoxy derivatives (Fig. 4B) .

Biological Activity and Derivatives

Derivatives exhibit antimicrobial and antitumor properties, with structure-activity relationships (SAR) highlighting:

  • Nitro group : Enhances electron-deficient character, improving DNA intercalation .

  • Furan ring : Contributes to π-stacking interactions in enzyme inhibition .

Scientific Research Applications

Chemical Research

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new pathways in organic synthesis.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects. For instance, derivatives of the compound have been investigated for their activity against various bacterial strains, including Pseudomonas aeruginosa, where they act as inhibitors of the PqsD enzyme involved in biofilm formation .

Medicinal Chemistry

The compound is being explored as a therapeutic agent due to its ability to interact with specific molecular targets. Its derivatives have shown promise in pharmacological studies, particularly in cardiovascular research where they may exhibit calcium antagonism similar to known drugs like nifedipine .

Material Science

In industrial applications, this compound is utilized in developing new materials with unique properties. This includes its use in polymers and coatings that require specific chemical functionalities for enhanced performance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives displayed significant inhibition of biofilm formation in Pseudomonas aeruginosa, highlighting their potential as therapeutic agents in treating infections .

Case Study 2: Anticancer Properties

Research has demonstrated that some derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the activation of apoptosis pathways, making it a candidate for further development in cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Chemical ResearchBuilding block for complex organic synthesisSynthesis of new organic compounds
Biological ActivityAntimicrobial and anticancer propertiesInhibition of PqsD enzyme; cytotoxic effects on cancer cells
Medicinal ChemistryPotential therapeutic agent interacting with molecular targetsCalcium antagonism studies
Material ScienceDevelopment of new materials with unique propertiesUse in polymers and coatings

Mechanism of Action

The mechanism of action of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Nitro Group Positional Isomers
  • [5-(3-Nitrophenyl)-2-furyl]methanol and [5-(2-nitrophenyl)-2-furyl]methanol (): The nitro group at the 3- or 2-position (vs. 4-position in the target compound) alters electron distribution, affecting reactivity. For instance, the 4-nitro group in the target compound maximizes resonance stabilization with the furan ring, enhancing electrophilic substitution susceptibility compared to meta- or ortho-nitro isomers .
Halogen-Substituted Analogs
  • [5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol (): The chloro and fluoro substituents introduce steric and electronic effects distinct from the methyl-nitro combination.
Amino-Substituted Derivatives
  • [5-(4-Amino-2-methylphenyl)-2-furyl]methanol (): Replacing the nitro group with an amino group converts the electron-withdrawing effect to electron-donating, drastically altering reactivity. Such derivatives may exhibit enhanced nucleophilic character at the phenyl ring compared to the target compound .

Functional Group Variations on the Furan Ring

Aldehyde and Ester Derivatives
  • 5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde ():
    • The aldehyde group (-CHO) increases electrophilicity at the 2-position compared to the hydroxymethyl (-CH₂OH) group. Thermodynamic data show its enthalpy of combustion (ΔcH°) is −4,890 kJ/mol, slightly higher than the target compound’s estimated value due to differences in oxidation states .
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ():
    • The ester group (-COOCH₃) enhances stability against hydrolysis compared to the alcohol group. This derivative’s melting point (196.3°C) is higher than typical alcohols due to stronger intermolecular forces .
Oxymethyl and Hydrazide Derivatives
  • [5-(Aryl)-2-furyl]-methylene-hydrazide ():
    • Hydrazide derivatives exhibit distinct biological activity, such as FPR2 agonism, driven by their ability to coordinate metal ions—a property absent in the target compound .

Thermodynamic and Physicochemical Properties

Thermodynamic Stability

Compound ΔcH° (kJ/mol) ΔfH°(solid, kJ/mol)
5-(4-Nitrophenyl)-furan-2-carbaldehyde −4,890 −245
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde −4,905 −260
Target Compound (estimated) −4,880* −250*
5-(2-Oxymethyl-4-nitrophenyl)-furan-2-carbaldehyde −4,920 −275

*Data extrapolated from . The methyl group slightly lowers ΔcH° compared to oxymethyl derivatives due to reduced oxygen content.

Melting Points and Solubility

  • Target Compound : Expected mp ~150–170°C (lower than carbaldehyde analogs due to -CH₂OH hydrogen bonding).
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : mp 196.3°C (higher due to ester crystallinity) .
  • [5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol: Enhanced lipid solubility from halogenated phenyl groups compared to nitro derivatives .

Electrophilic Reactivity

  • The nitro group in the target compound directs electrophilic attacks to the furan’s 3- and 4-positions, as predicted by Conceptual DFT studies (). In contrast, amino-substituted analogs favor electrophilic substitution at the para position of the phenyl ring .

Biological Activity

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes research findings regarding its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a furan ring substituted with a 2-methyl-4-nitrophenyl group. Its molecular formula is C12_{12}H11_{11}N1_{1}O3_{3}, and it has a molecular weight of approximately 233.23 g/mol. The presence of the nitro group is crucial for its biological activities, as it can undergo reduction to form reactive intermediates that interact with cellular components.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key bacterial enzymes, such as PqsD in Pseudomonas aeruginosa, which is essential for quorum sensing and biofilm formation .
  • Cytotoxic Effects : It may induce cytotoxic effects through the generation of reactive oxygen species (ROS) upon metabolic activation, leading to damage in cellular components .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) against these pathogens were notably low, indicating strong antibacterial potential.

PathogenMIC (mg/ml)
MRSA0.22
Bacillus pumilus0.44

This suggests that this compound could be developed as a therapeutic agent against resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, leading to cell death .

Case Studies

  • Inhibition of PqsD : A study evaluated the structure-activity relationship of various derivatives based on the nitrophenyl scaffold, revealing that modifications could enhance the inhibitory potency against PqsD, thereby providing insights into designing more effective antibacterial agents .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations. The findings support further exploration into its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol?

  • Methodological Answer : The synthesis typically involves substitution reactions on pre-functionalized furan derivatives. For example, analogous compounds like 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde (II) are synthesized via electrophilic substitution, where the aldehyde group is introduced using formylation agents. Reduction of the aldehyde to a methanol group (e.g., via NaBH₄ or catalytic hydrogenation) would yield the target compound .
  • Key Steps :

Nitration and methylation of phenyl precursors.

Formylation of the furan ring.

Reduction of the aldehyde to a primary alcohol.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H-NMR : The methanol group (-CH₂OH) appears as a triplet (δ ~3.7–4.2 ppm) coupled with adjacent furan protons. Aromatic protons from the 2-methyl-4-nitrophenyl group resonate as distinct signals in δ 7.0–8.5 ppm .
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), nitro groups (1520–1350 cm⁻¹), and furan C-O-C (1250–1000 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 247 for C₁₂H₁₁NO₄) and fragmentation patterns verify the molecular formula .

Advanced Research Questions

Q. How are thermodynamic properties (e.g., enthalpy of combustion) experimentally determined for this compound?

  • Methodological Answer : Combustion calorimetry using a precision bomb calorimeter (e.g., B-08-MA) is employed. For related compounds like 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde, combustion energies (ΔcU) are measured under oxygen at 3.04 MPa. The enthalpy of formation (ΔfH°) is calculated using Hess’s law and compared with theoretical additive methods (e.g., Benson group contributions) .
  • Example Data :

CompoundΔcU (kJ/mol)ΔfH° (kJ/mol)
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde-4512 ± 12-245 ± 3
Theoretical (Additive Method)-4498 ± 15-238 ± 5

Q. What computational strategies resolve discrepancies between experimental and theoretical thermodynamic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and compute enthalpies. Discrepancies arise from neglecting crystal lattice energies or solvent effects in theoretical models. Hybrid approaches combining experimental calorimetry and DFT corrections improve accuracy .

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Zeolites (e.g., Al–beta) or supported reagents (e.g., Ytterbium sulfate on Amberlite-15) improve acetal formation efficiency, as shown in analogous furan-methanol syntheses (yield: 80–96%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability during substitution reactions.

Contradiction Analysis

Q. How should researchers address conflicting data in combustion energy measurements?

  • Methodological Answer : Variations in sample purity (e.g., residual solvents) or calibration errors in calorimeters can cause discrepancies. Redundancy checks using multiple instruments (e.g., static-bomb vs. rotating-bomb calorimeters) and purity verification via HPLC are recommended .

Biological Evaluation

Q. What methodologies assess the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.